Product packaging for beta-Hydroxyisovalerylshikonin(Cat. No.:)

beta-Hydroxyisovalerylshikonin

Cat. No.: B1194074
M. Wt: 388.4 g/mol
InChI Key: MXANJRGHSFELEJ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Hydroxyisovalerylshikonin (β-HIVS) is a naphthoquinone compound and a derivative of shikonin, isolated from plants of the Lithospermum genus such as Arnebia euchroma . This reagent is a valuable tool in oncology research, demonstrating potent anti-tumor activity through multiple mechanisms. It functions as an ATP-noncompetitive inhibitor of protein tyrosine kinases and has been shown to suppress the expression of dUTP pyrophosphatase (dUTPase), a protein associated with chemoresistance in hepatocellular carcinoma (HCC) . By targeting dUTPase, β-HIVS is effective in eradicating epithelial cell adhesion molecule-positive (EpCAM+) liver cancer stem cells (CSCs), which are critical for tumorigenesis and resistance to 5-fluorouracil chemotherapy . Furthermore, studies indicate that β-Hydroxyisovalerylshikonin can induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway . Recent advanced drug delivery research has incorporated it into pH-sensitive silk fibroin nanoparticles for the targeted treatment of pancreatic cancer, where it significantly inhibits cancer cell proliferation, induces apoptosis, and suppresses cell migration in vitro and in vivo . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O7 B1194074 beta-Hydroxyisovalerylshikonin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3/t16-/m1/s1

InChI Key

MXANJRGHSFELEJ-MRXNPFEDSA-N

SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Synonyms

eta-HIVS
beta-hydroxyisovalerylshikonin

Origin of Product

United States

Occurrence and Isolation Strategies for Beta Hydroxyisovalerylshikonin

Botanical Sources and Distribution of beta-Hydroxyisovalerylshikonin-Producing Species

This compound, along with other shikonin (B1681659) derivatives, is primarily found in the roots of various species belonging to the Boraginaceae family. These plants have a history of use in traditional medicine, and their characteristic red pigments are due to the presence of these naphthoquinone compounds.

Lithospermum erythrorhizon, commonly known as purple gromwell, is a well-documented source of this compound. koreascience.kr This perennial herb, native to East Asia, has been a subject of extensive phytochemical research. Studies have successfully isolated and identified this compound from its roots. koreascience.kr

The concentration of shikonin derivatives, including this compound, can vary among different populations and cultivated varieties of Lithospermum erythrorhizon, leading to the existence of chemovariants. Research has been conducted to quantify the content of these compounds in commercial samples. For instance, a study analyzing 31 commercial samples of Lithospermi Radix found that the average content of this compound was 0.20%. koreascience.kr This variability underscores the importance of source selection and quality control for consistent yields of the target compound.

Table 1: Shikonin Derivatives Identified in Lithospermum erythrorhizon

Compound Name
Shikonin
Acetylshikonin (B600194)
This compound
Deoxyshikonin
Isobutylshikonin
α-Methyl-n-butylshikonin

This table is based on compounds mentioned in the search results. The presence and concentration of these derivatives can vary.

Besides Lithospermum, other genera within the Boraginaceae family are known producers of shikonin and its derivatives, including this compound.

Arnebia euchroma , also known as "Ratanjot," is another significant botanical source. nih.gov Phytochemical analyses of its roots have confirmed the presence of a range of shikonin derivatives, with this compound being among the identified constituents. nih.gov This plant is found in the Himalayan region and has been traditionally used for its coloring and medicinal properties.

Arnebia guttata is also reported to contain this compound.

While the primary focus has been on Lithospermum and Arnebia, the genus Alkanna , particularly Alkanna tinctoria, is renowned for producing alkannin (B1664780), the enantiomer of shikonin, and its derivatives. Although the specific presence of this compound in Alkanna species is not as extensively documented as in Lithospermum and Arnebia, the shared biosynthetic pathways for these compounds within the Boraginaceae family suggest its potential presence.

Table 2: Genera of Biosynthetic Relevance for Shikonin Derivatives

GenusNotable Species
LithospermumL. erythrorhizon
ArnebiaA. euchroma, A. guttata
AlkannaA. tinctoria
Onosma
Echium
Anchusa

Advanced Methodologies for Extraction and Purification from Natural Sources

The isolation of pure this compound from its natural sources requires a multi-step process involving extraction and subsequent purification using various chromatographic techniques.

The initial step in isolating this compound is the extraction from the dried and powdered roots of the source plant. The choice of solvent is critical and is based on the lipophilic nature of shikonin derivatives.

Commonly used solvents for the extraction of shikonin and its derivatives include hexane (B92381), ethanol, and other organic solvents. nih.gov For instance, a hexane extract of Lithospermum erythrorhizon has been used for the purification of several shikonin derivatives, including this compound.

Optimization of extraction parameters is crucial for maximizing the yield of the target compound. Factors such as the solvent-to-solid ratio, extraction time, and temperature are systematically varied to determine the optimal conditions. While specific optimization studies for this compound are not extensively detailed in the available literature, studies on the general extraction of shikonins from Arnebia euchroma have explored these parameters. For example, ultrasound-assisted extraction (UAE) has been investigated to enhance extraction efficiency. nih.gov This technique utilizes ultrasonic waves to facilitate the release of the target compounds from the plant matrix.

Table 3: Parameters for Solvent-Based Extraction of Shikonin Derivatives

ParameterRange/OptionsRationale
Solvent Hexane, Ethanol, Methanol (B129727), ChloroformBased on the lipophilic nature of shikonin derivatives.
Solvent-to-Solid Ratio Varies (e.g., 10:1 mL/g)Affects the concentration gradient and extraction efficiency.
Extraction Time Minutes to hoursDetermines the extent of compound dissolution.
Temperature Room temperature to slightly elevatedBalances solubility and potential degradation of the compound.
Extraction Method Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE)UAE can enhance efficiency and reduce extraction time.

Following extraction, the crude extract, which contains a mixture of various compounds, undergoes chromatographic separation to isolate this compound.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the separation and purification of shikonin derivatives from the roots of Boraginaceae species. nih.gov This method avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. The separation is based on the differential partitioning of the compounds between two immiscible liquid phases. The selection of a suitable two-phase solvent system is critical for a successful separation. For shikonin derivatives, various solvent systems have been explored. nih.govnih.gov

Flash Chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds from mixtures. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The crude extract is loaded onto the column, and the mobile phase is passed through under moderate pressure, allowing for the separation of compounds based on their differential adsorption to the stationary phase. For shikonin derivatives, a mobile phase consisting of a mixture of petroleum ether and ethyl acetate (B1210297) has been used for purification over a silica gel column. nih.gov

Obtaining research-grade this compound in larger quantities often necessitates the use of preparative high-performance liquid chromatography (prep-HPLC). This technique offers high resolution and is capable of yielding highly pure compounds.

Table 4: Chromatographic Techniques for this compound Isolation

TechniqueStationary PhaseMobile Phase (Example)Principle of Separation
High-Speed Counter-Current Chromatography (HSCCC) Liquid (one phase of a biphasic system)Liquid (the other phase of a biphasic system)Differential partitioning between two immiscible liquids.
Flash Chromatography Silica GelPetroleum ether/Ethyl acetate mixtureDifferential adsorption to the solid stationary phase.
Preparative HPLC C18 Reversed-PhaseMethanol/Water gradientDifferential partitioning between the stationary and mobile phases.

Biotechnological Production of this compound

The increasing demand for shikonin derivatives in various industries, coupled with the overexploitation of their natural plant sources, has spurred the development of biotechnological production methods. researchgate.netnih.gov Plant cell and tissue culture have emerged as promising and sustainable platforms for the biosynthesis of these valuable secondary metabolites. cabidigitallibrary.org

Plant Cell and Tissue Culture Systems for this compound Biosynthesis

The in vitro cultivation of plant cells and tissues provides a controlled environment for the production of this compound and other related compounds. Several culture systems have been successfully established for species of the Boraginaceae family.

Callus and Cell Suspension Cultures: The initiation of callus cultures from explants (e.g., leaves, stems) on a solid nutrient medium supplemented with plant growth regulators is a fundamental step. researchgate.net These undifferentiated callus masses can then be transferred to a liquid medium to establish cell suspension cultures, which allow for more uniform growth and easier scaling up. cabidigitallibrary.org Cell suspension cultures of Arnebia euchroma and Onosma bulbotrichum have been shown to produce shikonin derivatives. nih.gov

Hairy Root Cultures: Genetic transformation of plant tissues with Agrobacterium rhizogenes induces the formation of hairy roots. These cultures are known for their genetic stability and high growth rates, often leading to enhanced production of secondary metabolites. Hairy root cultures of Lithospermum erythrorhizon have been investigated for the production of shikonin derivatives.

The selection of appropriate plant species and culture type is crucial for maximizing the yield of this compound. The table below outlines various in vitro culture systems used for the production of shikonin derivatives.

Culture SystemPlant SpeciesKey Findings
Callus CultureOnosma bulbotrichumProduction of shikonin derivatives is influenced by the type and concentration of auxins in the culture medium. nih.gov
Cell Suspension CultureArnebia euchromaA potential source for the isolation and large-scale production of naphthoquinone pigments.
Hairy Root CultureLithospermum erythrorhizonDemonstrates the potential for stable and high-level production of shikonin derivatives.

Elicitation and Bioreactor Cultivation Strategies for Enhanced Production

To improve the economic viability of biotechnological production, various strategies are employed to enhance the yield of this compound in plant cell cultures.

Elicitation: The application of elicitors, which are stress-inducing agents, can trigger defense responses in plant cells and stimulate the biosynthesis of secondary metabolites. Both biotic (e.g., chitosan, fungal extracts) and abiotic (e.g., light, heavy metals) elicitors have been studied for their effects on shikonin production. For instance, the biosynthesis of shikonin derivatives in Lithospermum erythrorhizon cell cultures is known to be inhibited by light, indicating that cultivation in the dark is preferable for pigment production. scispace.com The composition of the culture medium, including the type and concentration of plant growth regulators like auxins (e.g., indole-3-acetic acid - IAA) and cytokinins, also plays a significant role in pigment synthesis. nih.gov

Bioreactor Cultivation: For large-scale production, plant cell suspension and hairy root cultures are cultivated in bioreactors. Various bioreactor designs, such as stirred-tank, airlift, and bubble column reactors, have been utilized for the cultivation of Lithospermum erythrorhizon and Arnebia euchroma cells. researchgate.net Bioreactor cultivation allows for precise control over process parameters such as aeration, agitation, pH, and nutrient supply, which are critical for optimizing cell growth and product formation. The successful scale-up of shikonin derivative production to commercial levels has been achieved using large-scale bioreactors. researchgate.net

StrategyMethodEffect on Production
ElicitationCultivation in darknessPromotes the biosynthesis of shikonin derivatives in Lithospermum erythrorhizon. scispace.com
ElicitationOptimization of plant growth regulatorsThe balance of auxins and cytokinins in the culture medium influences cell growth and pigment production. nih.gov
Bioreactor CultivationStirred-tank and airlift bioreactorsEnables large-scale, controlled production of shikonin derivatives. researchgate.net

Biosynthesis of Beta Hydroxyisovalerylshikonin

Core Biosynthetic Pathways Leading to Naphthoquinone Chromophore

The molecular architecture of beta-hydroxyisovalerylshikonin is constructed from two primary precursors derived from distinct metabolic routes: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). frontiersin.org The PHB contributes to the naphthoquinone ring, while the GPP forms the isoprenoid side chain.

Shikimate Pathway Involvement in Precursor Formation

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.org This seven-step pathway begins with phosphoenolpyruvate and erythrose-4-phosphate and culminates in the production of chorismate. wikipedia.org Chorismate serves as a branch-point intermediate for the synthesis of L-phenylalanine, which is the starting point for the phenylpropanoid pathway. nih.gov

Within the phenylpropanoid pathway, a series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA. This intermediate is then channeled towards the formation of p-hydroxybenzoic acid (PHB), the aromatic precursor for the shikonin (B1681659) scaffold. oup.com The hydroxybenzene ring (ring A) of the shikonin's naphthazarin structure is derived from this process. nih.gov Key enzymes in this part of the pathway include phenylalanine ammonia-lyase (PAL) and 4-coumaroyl-CoA ligase (4CL). researchgate.net

Mevalonate (B85504) and Methylerythritol Phosphate (MEP) Pathways Contribution to Side Chain Elongation

The ten-carbon isoprenoid side chain of shikonin originates from geranyl pyrophosphate (GPP). GPP is synthesized through the condensation of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov Plants possess two independent pathways for synthesizing IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. wikipedia.orgnih.gov

The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. frontiersin.orgwikipedia.org It is widely believed that the MVA pathway is the primary source of GPP required for shikonin biosynthesis. mdpi.com Down-regulation of genes in the MVA pathway has been shown to reduce shikonin production. nih.gov The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) is a key rate-limiting enzyme in this pathway. mdpi.comoup.com The MEP pathway, while also producing IPP and DMAPP, is thought to be less directly involved in the biosynthesis of the shikonin side chain. nih.gov

Enzymatic Steps and Regulation in this compound Biosynthesis

The biosynthesis of the shikonin molecule, the precursor to this compound, is a highly regulated process involving a series of specific enzymatic reactions. The final formation of this compound occurs through the esterification of the shikonin side chain.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Prenyltransferases, Hydroxylases)

Several key enzymes that catalyze the critical steps in the formation of the shikonin core have been identified and characterized.

p-Hydroxybenzoate Geranyltransferase (PGT): This enzyme catalyzes the first committed step in shikonin biosynthesis. oup.com It facilitates the condensation of p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP) to form 3-geranyl-4-hydroxybenzoate (GBA). nih.govoup.com PGT is a membrane-bound enzyme located at the endoplasmic reticulum. oup.com

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the hydroxylation and ring closure reactions.

CYP76B74 (Geranylhydroquinone 3''-hydroxylase): This enzyme has been shown to catalyze the specific C-3'' hydroxylation of geranylhydroquinone (GHQ), a key intermediate formed from GBA. oup.comnih.gov This hydroxylation is a critical step in the pathway. nih.gov

CYP76B100 and CYP76B101: These CYPs are also implicated in the biosynthesis of shikonin, potentially involved in oxidative reactions. frontiersin.orgnih.gov

Deoxyshikonin Hydroxylases (DSHs): Belonging to the CYP82AR subfamily, DSH1 and DSH2 catalyze the final hydroxylation step, converting deoxyshikonin into shikonin (catalyzed by DSH1) and its enantiomer alkannin (B1664780) (catalyzed by DSH2). frontiersin.org

Acyltransferases: The final step in the formation of this compound is the esterification of the hydroxyl group on the shikonin side chain with a beta-hydroxyisovaleric acid moiety. While the specific acyltransferase responsible for this reaction has not been fully characterized, it is analogous to the action of deacetylvindoline O-acetyltransferase, which is known to convert shikonin into acetylshikonin (B600194). frontiersin.org

EnzymeAbbreviationFunction in Shikonin Biosynthesis
Phenylalanine ammonia-lyasePALInvolved in the synthesis of the PHB precursor from L-phenylalanine.
4-coumaroyl-CoA ligase4CLParticipates in the formation of p-coumaroyl-CoA, a precursor to PHB. nih.gov
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRA rate-limiting enzyme in the MVA pathway, producing the precursor for GPP. mdpi.com
p-Hydroxybenzoate GeranyltransferasePGTCatalyzes the condensation of PHB and GPP to form GBA, the first specific intermediate. nih.govoup.com
Geranylhydroquinone 3''-hydroxylaseCYP76B74A cytochrome P450 enzyme that hydroxylates the intermediate geranylhydroquinone. oup.comnih.gov
Deoxyshikonin HydroxylaseDSHA cytochrome P450 enzyme that catalyzes the final hydroxylation to form shikonin. frontiersin.org

Catalytic Mechanisms and Substrate Specificity of Relevant Enzymes

The enzymes in the shikonin pathway exhibit high substrate specificity and employ distinct catalytic mechanisms to construct the complex naphthoquinone structure.

Prenylation: The process begins with the prenylation of PHB by PGT. This enzyme specifically recognizes both PHB and GPP, catalyzing a Friedel-Crafts-type alkylation to form GBA. oup.comnih.gov

Intermediate Modifications: Following the initial condensation, the intermediate GBA undergoes decarboxylation and hydroxylation to yield geranylhydroquinone (GHQ). oup.com

Hydroxylation: CYP76B74 then catalyzes a regio-specific hydroxylation at the C-3'' position of the geranyl side chain of GHQ. oup.com This step is vital for the subsequent cyclization and formation of the naphthoquinone ring.

Final Hydroxylation: The formation of the naphthoquinone ring leads to the intermediate deoxyshikonin. DSH1 then specifically hydroxylates deoxyshikonin to produce shikonin. frontiersin.org

Esterification: Finally, an uncharacterized acyltransferase catalyzes the transfer of a beta-hydroxyisovaleryl group to the side-chain hydroxyl of shikonin, yielding this compound.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of shikonin and its derivatives is tightly regulated at the genetic and molecular levels, influenced by developmental cues and environmental factors.

Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors. For instance, the transcription factor LeMYB1 in Lithospermum erythrorhizon has been shown to regulate genes encoding key enzymes like PAL, HMGR, and PGT. frontiersin.org

Gene Co-expression: Studies have utilized co-expression network analysis to identify novel genes involved in the shikonin metabolic network. This approach has revealed strong associations between MVA pathway genes and known shikonin biosynthesis genes, as well as identifying new candidate genes for missing steps in the pathway. nih.gov

Environmental Factors: Light is a significant negative regulator of shikonin production. The activity of PGT is inhibited by light, leading to an accumulation of the precursor PHB and a reduction in shikonin synthesis. frontiersin.org Conversely, specific dark-inducible genes (LeDIs) have been identified that promote shikonin biosynthesis in the absence of light. frontiersin.org

Genetic Engineering: The regulatory nature of certain enzymatic steps has been demonstrated through genetic engineering. Overexpression of the bacterial gene ubiA, which encodes an enzyme with PGT activity, led to a significant increase in the intermediate GBA, although the final shikonin production only increased marginally, suggesting other enzymes are also rate-limiting. oup.comnih.gov Similarly, overexpression of a geranylhydroquinone 3″-hydroxylase candidate gene resulted in a 2.1-fold increase in acetylshikonin accumulation. frontiersin.org

Regulatory FactorMode of ActionEffect on Biosynthesis
LeMYB1Transcription FactorPositively regulates the expression of key biosynthetic genes (e.g., PAL, HMGR, PGT). frontiersin.org
LightEnvironmental FactorInhibits the activity of p-hydroxybenzoate geranyltransferase (PGT), reducing shikonin production. frontiersin.org
DarknessEnvironmental FactorInduces the expression of dark-inducible (LeDI) genes, promoting shikonin synthesis. frontiersin.org
Genetic Overexpression (e.g., ubiA)Molecular InterventionIncreases the activity of a specific enzymatic step, leading to higher accumulation of intermediates. nih.gov

Gene Cloning and Expression Analysis of this compound Biosynthetic Genes

The final step in the formation of this compound is the esterification of the shikonin side chain. This reaction is catalyzed by specific acyltransferases. Research into Lithospermum erythrorhizon has led to the identification and cloning of genes encoding BAHD acyltransferases, which are pivotal in producing shikonin derivatives.

Two key enzymes, LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), have been characterized. frontiersin.org These enzymes exhibit high acylation capability and are specific to producing derivatives of shikonin and its enantiomer, alkannin, respectively. frontiersin.org Enzyme assays conducted with proteins expressed in Escherichia coli demonstrated that these acyltransferases can utilize a range of acyl-CoA donors, including acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA, to produce the corresponding shikonin derivatives. researchgate.net This substrate flexibility is crucial for the biosynthesis of compounds like this compound.

Expression analysis has shown that the genes for these enzymes are preferentially expressed in the root periderm, which aligns with the primary site of shikonin accumulation in the plant. researchgate.netnih.gov Further integrative analysis of the shikonin metabolic network has helped identify additional gene candidates potentially involved in the pathway through co-expression network models. nih.govnih.gov For instance, downregulation of Lithospermum erythrorhizon geranyl diphosphate synthase (LeGPPS) not only reduced shikonin production but also led to the underexpression of other key pathway genes like LePGT1, LePGT2, and several cytochrome P450 genes (CYP76B100, CYP82AR), highlighting the coordinated expression of genes within the network. nih.govbiorxiv.org

Gene/EnzymeFunctionSubstrate(s)Acyl-CoA DonorsExpression Profile
LeSAT1 Shikonin O-acyltransferaseShikoninAcetyl-CoA, Isobutyryl-CoA, Isovaleryl-CoAPreferentially in root periderm
LeAAT1 Alkannin O-acyltransferaseAlkanninAcetyl-CoA, Isobutyryl-CoA, Isovaleryl-CoAPreferentially in root periderm
LeGPPS Geranyl diphosphate synthaseIsopentenyl pyrophosphate, Dimethylallyl pyrophosphateN/ACo-expressed with other shikonin pathway genes
CYP76B74 Geranylhydroquinone 3''-hydroxylaseGeranylhydroquinone (GHQ)N/ANecessary for shikonin biosynthesis

Transcriptional Regulation and Regulatory Elements Affecting Biosynthesis

The biosynthesis of shikonin and its derivatives is tightly regulated at the transcriptional level by various factors and environmental cues. Light, for example, is a significant negative regulator. The expression of shikonin biosynthetic genes is completely inhibited by continuous white and blue light, leading to the accumulation of the precursor PHB as its O-glucoside. frontiersin.orgresearchgate.net This inhibition is linked to the inactivation of flavoprotein enzymes and p-hydroxybenzoate-geranyl transferase activity. frontiersin.org

Conversely, dark conditions promote the synthesis of shikonin. frontiersin.org This is mediated in part by Lithospermum erythrorhizon dark-inducible genes (LeDIs), such as LeDI-2, which are involved in promoting shikonin biosynthesis specifically in the dark. frontiersin.orgsemanticscholar.org

Transcription factors play a crucial role in orchestrating the expression of the entire pathway. In L. erythrorhizon, the transcription factor LeMYB1 has been shown to control the shikonin biosynthetic pathway. frontiersin.org Overexpression of LeMYB1 up-regulates key biosynthetic genes, including those encoding phenylalanine ammonia-lyase (PAL) and p-hydroxybenzoate-geranyltransferase, thereby enhancing shikonin production. frontiersin.orgsemanticscholar.org Basic helix-loop-helix (bHLH) transcription factors are also known to be involved in regulating secondary metabolite pathways in other medicinal plants and are potential regulators in shikonin biosynthesis. nih.gov

Regulatory FactorTypeEffect on BiosynthesisMechanism
Light Environmental CueNegativeInhibits transcription of biosynthetic genes and activity of key enzymes like PHB-geranyl transferase. frontiersin.orgresearchgate.net
Darkness Environmental CuePositivePromotes synthesis via dark-inducible genes (LeDIs). frontiersin.org
LeMYB1 Transcription FactorPositiveUp-regulates expression of key pathway genes, enhancing shikonin production. frontiersin.org
LeDI-2 Dark-Inducible ProteinPositiveInvolved in root-specific secondary metabolism in the dark. frontiersin.orgsemanticscholar.org

Metabolic Engineering Approaches for Directed

Metabolic engineering offers promising strategies to enhance the production of this compound and other valuable derivatives by manipulating the expression of key genes or reconstructing the pathway in microbial hosts.

Gene Overexpression and Gene Silencing Strategies

The targeted manipulation of gene expression has been successfully used to alter the production of shikonin derivatives.

Gene Overexpression:

Transcription Factor Overexpression: Overexpressing the regulatory gene LeMYB1 in L. erythrorhizon has been shown to increase the production of shikonin, indicating that manipulating master regulators is a viable strategy to boost the output of the entire pathway. frontiersin.org

Pathway Gene Overexpression: In Echium plantagineum, overexpression of a cloned geranylhydroquinone 3″-hydroxylase candidate gene (EpGHQH1) resulted in a higher yield of acetylshikonin, demonstrating that enhancing specific enzymatic steps can increase the flux towards desired derivatives. frontiersin.org

Precursor Pathway Engineering: Introducing the bacterial gene ubiA from E. coli, which codes for a 4-hydroxybenzoate-3-polyprenyltransferase, into L. erythrorhizon increased shikonin production by 22% by enhancing the enzymatic conversion of the GPP substrate. frontiersin.org In another study, introducing the ubiC bacterial gene, which converts chorismate directly to 4-hydroxybenzoate, was explored to shorten the biosynthetic pathway. frontiersin.org

Gene Silencing (RNA interference - RNAi):

Silencing Precursor Genes: The downregulation of LeGPPS using RNAi in L. erythrorhizon hairy roots resulted in significantly reduced shikonin production. nih.govnih.gov This approach also confirmed the gene's essential role and revealed transcriptional crosstalk between the shikonin pathway and its precursor pathways. nih.govnih.gov

Confirming Enzyme Function: RNAi knockdown of the cytochrome P450 gene CYP76B74 in hairy root cultures of Arnebia euchroma demonstrated that the gene was necessary for shikonin biosynthesis, confirming its function as a geranylhydroquinone 3''-hydroxylase. nih.gov This confirms the utility of gene silencing for validating gene function within the pathway.

StrategyTarget Gene/EnzymeHost OrganismOutcome
Overexpression LeMYB1Lithospermum erythrorhizonIncreased shikonin production. frontiersin.org
Overexpression EpGHQH1Echium plantagineumHigher yield of acetylshikonin. frontiersin.org
Overexpression ubiA (from E. coli)Lithospermum erythrorhizon22% increase in shikonin production. frontiersin.org
Gene Silencing (RNAi) LeGPPSLithospermum erythrorhizonReduced shikonin production. nih.gov
Gene Silencing (RNAi) CYP76B74Arnebia euchromaSuppressed accumulation of shikonins. nih.gov

Pathway Reconstruction in Heterologous Systems for Controlled Production

Reconstructing the biosynthetic pathway for this compound in heterologous systems, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, represents an advanced metabolic engineering approach. This strategy offers the potential for scalable, controlled, and sustainable production independent of plant cultivation.

While the complete heterologous production of this compound is highly complex and has not yet been fully achieved, foundational steps have been taken. Key enzymes from the shikonin pathway have been successfully expressed in E. coli for functional characterization. researchgate.net This is a critical first step, as it validates enzyme activity outside of the native plant system and provides the characterized genetic "parts" necessary for pathway reconstruction.

The process of pathway reconstruction involves:

Identifying and cloning all necessary genes from the native plant, from the initial precursor pathways to the final tailoring enzymes like the specific acyltransferases.

Optimizing gene expression in the chosen microbial host, which may involve codon optimization and the use of strong, inducible promoters.

Balancing metabolic flux by modulating the expression levels of different enzymes to avoid the accumulation of toxic intermediates and maximize the final product yield.

Engineering host metabolism to ensure an adequate supply of precursors like p-hydroxybenzoic acid and geranyl pyrophosphate.

This synthetic biology approach could provide a stable and high-yielding source of this compound and other specific derivatives for various applications.

Chemical Synthesis of Beta Hydroxyisovalerylshikonin and Analogues for Research

Total Synthesis Strategies for beta-Hydroxyisovalerylshikonin

Total synthesis involves the construction of a complex molecule from simple, commercially available starting materials. While no complete total synthesis of this compound has been extensively detailed in the literature, strategies can be devised based on the successful synthesis of the parent shikonin (B1681659) molecule and other naphthoquinone natural products. frontiersin.orgnih.gov

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler precursors. ias.ac.inamazonaws.com For this compound, the primary disconnection points are:

The Ester Linkage: The most logical initial disconnection is at the ester bond of the side chain. This simplifies the molecule into two key fragments: the shikonin backbone with its secondary alcohol and the β-hydroxyisovaleric acid side chain. This approach is common for synthesizing ester derivatives. nih.gov

Side Chain-Naphthoquinone C-C Bond: A more fundamental disconnection breaks the carbon-carbon bond between the alkyl side chain and the naphthoquinone core. This leads to a protected naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) fragment and a suitable C6 electrophilic or nucleophilic side chain synthon. frontiersin.org

Naphthoquinone Ring System: Further deconstruction of the naphthoquinone core would involve breaking it down into simpler aromatic precursors, guided by established methods for quinone synthesis, such as Diels-Alder reactions or Friedel-Crafts acylations.

This analysis suggests that a convergent strategy, where the naphthoquinone core and the side chain are synthesized separately before being combined, would be an efficient approach. wikipedia.org

The side chain of this compound contains a chiral center at the hydroxyl-bearing carbon of the shikonin portion, which has an (R) configuration. The attached β-hydroxyisovaleryl group itself is achiral. However, the synthesis of analogues might require stereoselective construction of substituted side chains.

For the synthesis of the parent shikonin side chain, stereoselectivity is critical. Asymmetric synthesis techniques are employed to ensure the correct (R) configuration of the secondary alcohol. This can be achieved through various methods, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Reduction: Employing chiral reducing agents (e.g., those based on boron or aluminum hydrides with chiral ligands) to reduce a ketone precursor to the desired chiral alcohol.

Asymmetric Epoxidation and Ring Opening: Creating a chiral epoxide which is then opened regioselectively to install the necessary functional groups with the correct stereochemistry. nih.gov

The synthesis of the β-hydroxyisovaleric acid fragment is more straightforward as it is achiral. It can be prepared through standard organic reactions, such as the Reformatsky reaction between acetone (B3395972) and a bromoacetate (B1195939) ester, followed by hydrolysis.

The naphthoquinone core, specifically the 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) skeleton, is the pharmacophore responsible for much of the biological activity of shikonin derivatives. frontiersin.org Its construction is a key challenge in the total synthesis of these compounds. The biosynthesis of shikonin provides clues, starting from precursors like p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). frontiersin.orgoup.com

Synthetic strategies for the naphthoquinone core often involve:

Diels-Alder Reactions: A powerful method where a suitably substituted diene is reacted with a benzoquinone to form the bicyclic ring system. Subsequent aromatization and functional group manipulation yield the desired naphthazarin structure.

Annulation Reactions: Building the second ring onto a pre-existing benzene (B151609) derivative. This can involve Friedel-Crafts acylations followed by cyclization reactions.

Oxidative Dearomatization: Starting from a naphthalene (B1677914) derivative and oxidizing it to form the quinone system. This requires careful control of regioselectivity to place the hydroxyl and carbonyl groups correctly.

When planning a multi-step synthesis, chemists choose between two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

Semisynthesis from Precursors or Related Shikonins

Semisynthesis, which starts from a naturally occurring and structurally similar precursor, is often a more practical and efficient method for producing derivatives like this compound. The readily available parent compound, shikonin, isolated from the roots of plants like Lithospermum erythrorhizon, serves as the ideal starting material. nih.govnih.gov This approach bypasses the difficult construction of the chiral naphthoquinone core.

The primary transformation in the semisynthesis of this compound from shikonin is the esterification of the secondary hydroxyl group on the side chain.

Steglich Esterification: This is a widely used method for forming esters from alcohols and carboxylic acids under mild conditions. mdpi.com The reaction typically involves using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In this specific synthesis, shikonin is reacted with β-hydroxyisovaleric acid in the presence of DCC and DMAP in an appropriate solvent like dichloromethane (B109758). mdpi.com This method allows for the direct attachment of the desired side chain to the shikonin backbone, yielding this compound.

This semisynthetic route is highly advantageous as it is typically a high-yielding, one-step transformation from a readily available natural product, making it ideal for producing various analogues for research purposes by simply changing the carboxylic acid used in the esterification. mdpi.com

Regioselective Derivatization Strategies for this compound

The structure of this compound features multiple hydroxyl groups: two phenolic hydroxyls on the naphthoquinone core and one secondary alcohol on the isovaleryl side chain. Regioselective derivatization is crucial for SAR studies, as it allows chemists to selectively modify one specific hydroxyl group while leaving the others unchanged.

The most common regioselective strategy involves the acylation of the secondary hydroxyl group on the side chain. This selectivity is achievable because the side-chain alcohol is more nucleophilic than the phenolic hydroxyls on the aromatic ring. A widely used method is the Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov Under mild conditions, these reagents facilitate the esterification of the side-chain hydroxyl with a variety of carboxylic acids, while the less reactive phenolic hydroxyls remain intact. nih.govmdpi.com This approach allows for the systematic introduction of different acyl groups, enabling a thorough investigation of how modifications at this specific position impact biological activity.

Table 1: Reagents for Regioselective Acylation of Shikonin Side Chain

ReagentRole
ShikoninStarting Material
Carboxylic Acid (R-COOH)Acyl Group Donor
Dicyclohexylcarbodiimide (DCC)Coupling Agent
4-Dimethylaminopyridine (DMAP)Catalyst
Dichloromethane (CH₂Cl₂)Solvent

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogues are guided by the need to enhance biological activity, improve selectivity, and elucidate the mechanism of action. Modifications typically target the naphthoquinone ring or the isovaleryl side chain.

Modifications to the Naphthoquinone Ring System for Research Purposes

The 5,8-dihydroxy-1,4-naphthoquinone core, also known as the naphthazarin ring, is a critical pharmacophore for the biological activity of shikonin and its derivatives. mdpi.com Modifications to this ring system are undertaken to modulate its electronic properties and redox potential, which can influence activity and reduce toxicity. ed.ac.uk

One synthetic strategy involves the methylation of the phenolic hydroxyl groups. For instance, in the synthesis of 5,8-dimethyl shikonin oximes, the hydroxyl groups at positions 5 and 8 are converted to methyl ethers. nih.gov This modification can alter the molecule's ability to participate in hydrogen bonding and redox cycling, providing insight into the role of these phenolic groups in the compound's mechanism of action. nih.gov Further derivatization, such as converting the quinone moiety to an oxime, introduces additional structural and electronic changes to the core system, allowing researchers to probe the structural requirements for biological interactions. nih.gov

Structural Diversification of the Isovaleryl Side Chain

A common approach is the synthesis of novel esters and ethers at the side-chain's hydroxyl group. rsc.org For example, a series of analogues with various oxygen-containing substituents, including different ether groups, has been synthesized and evaluated. rsc.org These studies have shown that the nature of the substituent significantly impacts cytotoxicity. rsc.org Another diversification strategy involves introducing novel functional groups, such as arylsulfonamides, onto the side chain to explore new chemical space and potential biological interactions.

Table 2: Examples of Side Chain Modifications in Shikonin Analogues

Modification TypeExample SubstituentRationale
EsterificationCyclopropylacetateIntroduce conformational restriction
EtherificationMethoxy (B1213986), AcetoxyModulate polarity and steric bulk
Amide LinkageArylsulfonamidesExplore new binding interactions

Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of the side chain, researchers synthesize conformationally restricted analogues. By reducing the flexibility of the side chain, it is possible to determine the spatial arrangement required for optimal interaction with biological targets.

A key example is the introduction of a cyclopropane (B1198618) ring into the side chain. The synthesis of (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl cyclopropylacetate (cyclopropylacetylshikonin) introduces a rigid three-membered ring. nih.gov This is achieved through the standard Steglich esterification of shikonin with cyclopropylacetic acid. nih.gov The cyclopropane ring locks the bond rotations adjacent to it, providing a more defined three-dimensional structure compared to a flexible alkyl chain. Studying the activity of such analogues helps to map the conformational requirements of the target binding site. mdpi.com

Introduction of Probing Tags and Bioconjugation Sites for Mechanistic Studies

To investigate the mechanism of action, molecular targets, and cellular distribution, shikonin derivatives are functionalized with probing tags or handles for bioconjugation. These chemical tools are essential for advanced chemical biology studies.

One strategy involves incorporating a chemical handle suitable for "click chemistry," a set of highly efficient and specific reactions. For instance, an analogue of the acyl side chain can be synthesized to include a terminal alkyne. This alkyne group serves as a versatile handle for conjugation. ed.ac.uknih.gov Using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a biotin (B1667282) tag (for affinity purification of target proteins) or a fluorescent dye (for cellular imaging) bearing a complementary azide (B81097) group can be covalently attached. researchgate.netnih.gov

Another approach is bioconjugation for targeted delivery. Shikonin can be encapsulated in nanoparticles or liposomes which are then conjugated to targeting moieties like antibodies. nih.govnih.govworldscientific.com For example, fluorescein (B123965) isothiocyanate (FITC) can be used as a fluorescent probe to track the cellular uptake of shikonin-loaded liposomes. researchgate.net These strategies, while often aimed at therapeutic delivery, also provide valuable tools for studying the compound's interaction with specific cells and tissues. nih.gov

Preclinical Biological Activities and Mechanistic Insights of Beta Hydroxyisovalerylshikonin

Anti-inflammatory Research Investigating beta-Hydroxyisovalerylshikonin

Investigations into the anti-inflammatory properties of β-HIVS have revealed its capacity to modulate key components of the inflammatory response. Studies using both in vitro cell cultures and in vivo animal models have demonstrated its effects on inflammatory mediators, signaling pathways, and immune cell functions.

This compound has been shown to significantly reduce the expression and secretion of several key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, non-cytotoxic doses of β-HIVS markedly suppressed the secretion of Tumor Necrosis Factor-alpha (TNF-α). nih.gov Similarly, in studies using BV2 microglial cells, β-HIVS inhibited the production of proinflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and downregulated the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In vivo studies using a mouse model of LPS-induced sepsis further corroborated these findings. nih.govnih.gov Administration of β-HIVS led to a significant decrease in the serum levels of TNF-α and Interleukin-1beta (IL-1β). nih.govnih.gov This inhibitory effect was also observed in the bronchoalveolar lavage fluid (BALF) of these animals, indicating a reduction in localized lung inflammation. nih.govnih.gov Research on chondrocytes has also shown that β-HIVS can down-regulate the expression of IL-6 and TNF-α. researchgate.net

Table 1: Effect of this compound on Pro-inflammatory Cytokines in an LPS-Induced Sepsis Mouse Model
CytokineSampleControl (LPS only) (pg/mL)β-HIVS Treated (LPS + β-HIVS) (pg/mL)Reference
TNF-αSerum1130.41334.88 nih.govnih.gov
IL-1βSerum601.89258.21 nih.govnih.gov
TNF-αBALF893.07418.21 nih.govnih.gov
IL-1βBALF475.22298.54 nih.govnih.gov

The anti-inflammatory effects of β-HIVS are mediated through its interaction with critical intracellular signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.net In LPS-stimulated BV2 microglial cells, β-HIVS was found to reduce the DNA-binding activity of NF-κB by preventing the nuclear translocation of its subunits and inhibiting the degradation of its inhibitor, IκBα. nih.gov This inhibition of NF-κB is considered a key factor in the reduced expression of iNOS and COX-2. nih.gov

Furthermore, β-HIVS has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govresearchgate.net In microglial cells, β-HIVS induced the expression of Heme Oxygenase-1 (HO-1) by upregulating Nrf2. nih.gov In macrophages and chondrocytes, activation of the Nrf2/HO-1 axis by β-HIVS contributed to the inhibition of the NF-κB pathway. nih.govresearchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is also implicated in the action of β-HIVS. Studies have shown that β-HIVS inhibits the phosphorylation of PI3K/Akt, which in turn regulates NF-κB activation. nih.gov Additionally, the AMP-activated protein kinase (AMPK) pathway has been identified as an upstream mediator of Nrf2 activation in β-HIVS-treated macrophages. nih.govnih.gov The compound was found to promote AMPK activation, which is linked to the regulation of inflammatory responses. nih.govnih.gov

This compound influences the activation state of macrophages, key immune cells in the inflammatory process. Research has demonstrated that β-HIVS can modulate macrophage polarization, which is the process by which macrophages adopt distinct functional phenotypes (M1 or M2). In in vitro experiments using RAW 264.7 cells, β-HIVS inhibited the LPS-induced M1 macrophage activation, characterized by the expression of pro-inflammatory markers like TNF-α and IL-1β. nih.govnih.gov Concurrently, it promoted the polarization towards the M2 phenotype, an anti-inflammatory and tissue-reparative state, evidenced by increased expression of markers such as CD206 and Arginase-1. nih.govnih.gov

This compound exhibits antioxidant activity, which is closely linked to its anti-inflammatory effects. researchgate.net Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a known driver of inflammatory processes. spandidos-publications.com Studies on chondrocytes have shown that β-HIVS can inhibit the production of ROS induced by the pro-inflammatory cytokine IL-1β. researchgate.net This effect is mediated through the activation of the Nrf2 pathway, which plays a central role in regulating the expression of antioxidant proteins and protecting cells from oxidative damage. nih.govresearchgate.net By enhancing the activity of antioxidant enzymes and reducing ROS production, β-HIVS can mitigate oxidative stress-mediated cellular damage and inflammation. researchgate.net

Anticancer Research Investigating this compound

In addition to its anti-inflammatory properties, β-HIVS has been investigated for its potential as an anticancer agent. Research has demonstrated its ability to inhibit the growth of various cancer cell lines, with a primary mechanism being the induction of programmed cell death, or apoptosis. nih.govsemanticscholar.org

This compound has been shown to induce apoptosis in a wide range of human cancer cell lines. spandidos-publications.comsemanticscholar.org The induction of apoptosis has been confirmed through various cellular and molecular markers, including DNA fragmentation, nuclear fragmentation, externalization of phosphatidylserine as detected by annexin V staining, loss of mitochondrial membrane potential, and the activation of caspases. researchgate.netsemanticscholar.orgnih.gov

The compound triggers apoptosis through the mitochondrial pathway, which involves alterations in the expression of Bcl-2 family proteins and the release of cytochrome c. longdom.org This leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP). longdom.org Studies have demonstrated these apoptotic effects in endometrial, ovarian, lung, cervical, pancreatic, and various hematological cancer cell lines. spandidos-publications.comlongdom.orgnih.govnih.gov For instance, in PANC-1 pancreatic cancer cells, β-HIVS treatment led to increased levels of BAX and P53 and decreased levels of Bcl-2, alongside activation of Caspase-3. nih.gov

Table 2: Cancer Cell Lines Exhibiting Apoptosis upon Treatment with this compound
Cancer TypeCell Line(s)Observed Apoptotic EventsReference
Endometrial & Ovarian CancerIK, HEC-1-A, HHUA (Endometrial); SKOV-3, OVCAR-3 (Ovarian)Annexin V staining, loss of mitochondrial transmembrane potential nih.gov
Lung CancerDMS114Apoptotic cell death researchgate.net
Cervical CancerHeLaIncreased apoptotic rate (flow cytometry) spandidos-publications.com
Multiple MyelomaU266Alterations in Bcl-2 and cytochrome c, activation of caspase-3, caspase-9, and PARP longdom.org
Pancreatic CancerPANC-1Increased BAX, P53; Decreased Bcl-2; Caspase-3 activation; Increased TUNEL-positive cells nih.govfrontiersin.org
LeukemiaHL-60DNA fragmentation, nuclear fragmentation, activation of caspase-3-like activity researchgate.netsemanticscholar.org

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

Beyond inducing apoptosis, this compound exerts a profound anti-proliferative effect on cancer cells. researchgate.net This is achieved by intervening in the cell cycle, the tightly regulated process that governs cell division.

The progression through the different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), whose activity is dependent on their association with regulatory proteins called cyclins. nih.govwikipedia.org Different cyclin-CDK complexes control specific transitions; for instance, Cyclin D-CDK4/6 and Cyclin E-CDK2 are crucial for the transition from the G1 (first gap) phase to the S (synthesis) phase. youtube.comnih.gov

This compound has been shown to induce cell cycle arrest, primarily in the G0/G1 phases. nih.govnih.gov This arrest is associated with the compound's ability to modulate the expression and activity of key cell cycle regulatory proteins. By altering the levels of specific cyclins and CDKs, this compound prevents cancer cells from passing the G1/S checkpoint, thereby halting their proliferation. nih.govbl.uk

The anti-proliferative activity of this compound has been documented across a range of human cancer cell lines in vitro. nih.govmdpi.com Studies have demonstrated its growth-inhibitory effects in models of pancreatic, endometrial, ovarian, and cervical cancer, as well as leukemia. nih.govnih.gov Notably, some research suggests that the compound may exhibit higher sensitivity against cancer cells compared to normal healthy cells at low concentrations. nih.gov

The anti-tumor efficacy of this compound has also been validated in in vivo animal models. altogenlabs.comresearchgate.net In pancreatic cancer xenograft models, where human tumor cells are implanted in mice, treatment with this compound resulted in a significant, dose-dependent inhibition of tumor growth. nih.gov Tumors from treated mice were smaller and showed a higher number of apoptotic cells compared to the control group, corroborating the in vitro findings. nih.gov

Table 2: In Vitro Anti-proliferative Activity of this compound
Cancer TypeCell LinesObserved Effect
Pancreatic CancerNot specifiedDecreased cell viability, G0/G1 phase arrest
Endometrial CancerThree different linesGrowth inhibition
Ovarian CancerTwo different linesGrowth inhibition
LeukemiaHL-60Induction of apoptosis
Cervical CancerNot specifiedInhibited proliferation

Anti-angiogenic Mechanisms (e.g., HUVEC proliferation, tube formation assays)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Preclinical evidence suggests that this compound possesses anti-angiogenic properties.

In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are standard models for studying angiogenesis. These assays assess key steps in the angiogenic process, such as endothelial cell proliferation, migration, and differentiation into capillary-like structures (tube formation). mdpi.com Studies on related compounds have shown that they can inhibit HUVEC proliferation and their ability to form these vessel-like structures. nih.gov this compound is thought to exert its anti-angiogenic effects by interfering with signaling pathways crucial for endothelial cell function, potentially including the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov

Inhibition of Cancer Cell Migration and Invasion (e.g., wound healing, transwell assays)

The ability of cancer cells to migrate and invade surrounding tissues is the foundation of metastasis, the primary cause of cancer-related mortality. nih.govmdpi.com this compound has demonstrated a significant ability to inhibit these processes in a dose-dependent manner. nih.gov

The anti-migratory and anti-invasive effects of the compound have been evaluated using well-established in vitro assays. In the wound healing or scratch assay, a gap is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is measured over time. nih.gov In transwell migration and invasion assays, cancer cells are placed in an upper chamber and their movement towards a chemoattractant in a lower chamber, either through a porous membrane (migration) or a membrane coated with an extracellular matrix substitute like Matrigel (invasion), is quantified. nih.govresearchgate.net

Table 3: Summary of Anti-Metastatic Assays for this compound
Assay TypePurposeObserved Effect of this compound
Wound Healing (Scratch) AssayMeasures collective cell migrationInhibited wound closure in a dose-dependent manner
Transwell Migration AssayQuantifies directional cell migrationReduced number of migrated cells with increasing concentration
Transwell Invasion AssayMeasures cell invasion through an extracellular matrix barrierMarkedly fewer invasive cells with increasing concentration

Modulation of Autophagy in Cancer Cells

While direct studies on this compound's role in autophagy are limited, research on its parent compound, shikonin (B1681659), provides significant insights. Autophagy is a cellular process involving the degradation of cellular components, and it plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism.

Shikonin has been observed to induce both apoptosis and autophagy in hepatocellular carcinoma cells. The mechanism behind this was found to be the downregulation of pyrroline-5-carboxylate reductase 1 (PYCR1), which subsequently inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy. In studies, the combination of shikonin and the downregulation of PYCR1 significantly enhanced the induction of autophagy and apoptosis in these cancer cells.

Furthermore, this compound itself has been shown to exert antitumor effects in pancreatic cancer by inducing apoptosis and inhibiting the PI3K/AKT signaling pathway, a pathway also critically involved in the regulation of autophagy. This suggests a potential, yet to be fully elucidated, role for this compound in modulating autophagic processes in cancer cells.

Antioxidant Research Investigating this compound

The antioxidant properties of this compound have been investigated through its ability to directly scavenge free radicals and to influence the body's endogenous antioxidant systems.

Direct Radical Scavenging Capabilities in Experimental Systems

Direct evidence for the radical scavenging activity of this compound is still emerging. However, studies on its parent compound, shikonin, have demonstrated notable antioxidant effects. In vitro antioxidant assays are commonly used to determine the direct radical scavenging capabilities of compounds.

One study found that shikonin has an IC50 value of 2.05 mg/mL for scavenging hydrogen peroxide (H2O2) radicals mdpi.com. The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Another study, using electron paramagnetic resonance spectrometry, determined that shikonin scavenges alkyl-oxy radicals with an Oxygen Radical Absorbance Capacity (ORAC) value of 0.25 relative to Trolox, a water-soluble analog of vitamin E. The same research also highlighted shikonin's potent superoxide (B77818) anion (O2•−) scavenging ability, which was 42-fold that of Trolox nih.gov.

These findings for shikonin suggest that this compound may also possess direct radical scavenging properties, although further studies are needed to quantify its specific activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Radical Scavenging Activity of Shikonin

Radical Assay Method Result Reference Compound
Hydrogen Peroxide (H2O2) Spectrophotometry IC50: 2.05 mg/mL Not specified
Alkyl-oxy Radical EPR Spectrometry ORAC: 0.25 Trolox
Superoxide Anion (O2•−) EPR Spectrometry 42-fold higher than Trolox Trolox

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway activation)

This compound has been shown to modulate the body's own antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In a study using RAW 264.7 macrophage cells, this compound was found to promote the nuclear accumulation of Nrf2. This, in turn, increased the expression of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). The activation of the Nrf2 pathway by this compound was also linked to the activation of AMP-activated protein kinase (AMPK). Further experiments demonstrated that the knockdown of Nrf2 significantly diminished the regulatory effects of this compound, confirming the central role of this pathway in its antioxidant mechanism.

Immunomodulatory Research Investigating this compound

The immunomodulatory effects of this compound have been explored in the context of its influence on key immune cells such as lymphocytes and macrophages.

Effects on Lymphocyte Proliferation and Differentiation

Direct research on the effects of this compound on lymphocytes is limited. However, studies on its parent compound, shikonin, have revealed significant immunosuppressive activities.

Shikonin has been shown to dose-dependently suppress the proliferation of human T-lymphocytes. This was observed in cells activated by various stimuli. The compound also inhibited the secretion of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and down-regulated the expression of activation markers like CD25 and CD69. The underlying mechanism for these effects was attributed to the suppression of the NF-κB signaling pathway, through the inhibition of IKKβ activity, and the suppression of JNK phosphorylation in the MAPK pathway. These findings suggest that shikonin and potentially its derivatives like this compound could act as immunosuppressive agents by targeting T-lymphocyte activation.

Modulation of Macrophage Polarization and Function

This compound has demonstrated a significant ability to modulate the polarization of macrophages. Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

In studies involving LPS-stimulated RAW 264.7 macrophages, this compound was found to suppress M1 polarization while promoting M2 polarization. This was evidenced by a decrease in the expression of M1 markers (e.g., TNF-α, IL-1β) and an increase in the expression of M2 markers (e.g., CD206, Arginase-1). Mechanistic investigations revealed that these effects are mediated through the activation of the AMPK/Nrf2 signaling pathway. The knockdown of Nrf2 was shown to significantly weaken the regulatory effect of this compound on macrophage polarization, highlighting the critical role of this pathway.

Table 2: Effect of this compound on Macrophage Polarization Markers in LPS-stimulated RAW 264.7 cells

Marker Type Marker Effect of this compound (1 µM)
M1 TNF-α 0.29-fold inhibition
M1 IL-1β 0.32-fold inhibition
M2 CD206 3.14-fold promotion
M2 Arginase-1 3.98-fold promotion

Other Emerging Biological Activities in Preclinical Settings

While research into the biological effects of this compound is ongoing, its activities in several key preclinical areas are still under investigation.

Currently, there is a lack of specific preclinical studies investigating the antiviral properties and mechanisms of action of this compound. Research has not yet been published detailing its efficacy against specific viruses or its potential to inhibit viral replication.

There is currently a paucity of published research on the neuroprotective effects of this compound in experimental models of neurodegeneration, such as those for Alzheimer's or Parkinson's disease. Therefore, its potential to mitigate neuronal damage or inflammation in these contexts is not yet established.

The effects of this compound on the cardiovascular system have not been extensively studied in preclinical settings. There is a lack of available data from research investigating its potential to modulate cardiovascular parameters such as blood pressure or cardiac function.

Elucidation of Molecular Targets and Signaling Pathways of this compound

Significant progress has been made in identifying the molecular targets and signaling pathways through which this compound exerts its biological effects.

Preclinical studies have identified this compound as a potent inhibitor of several protein tyrosine kinases (PTKs). nih.gov It has been shown to strongly inhibit the tyrosine kinase activities of the Epidermal Growth Factor Receptor (EGFR) and the viral oncogene v-Src. nih.gov The half-maximal inhibitory concentration (IC50) values for EGFR and v-Src were found to be approximately 0.7 µM and 1 µM, respectively. nih.gov The inhibition of v-Src by this compound is non-competitive with respect to ATP. nih.gov Additionally, it weakly inhibits the kinase activity of KDR/Flk-1, a type of Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

Further research has demonstrated that this compound can modulate the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov In 3T3-L1 cells, it was found to activate AMPK, which in turn phosphorylates precursor sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov This phosphorylation prevents the cleavage of precursor SREBP-1c into its mature form, leading to the downregulation of fat-forming enzymes. nih.gov

The following table summarizes the identified direct protein targets of this compound and its observed effects.

Target ProteinEffect of this compoundIC50 ValueReference
Epidermal Growth Factor Receptor (EGFR)Strong Inhibition~0.7 µM nih.gov
v-SrcStrong Inhibition (ATP non-competitive)~1 µM nih.gov
KDR/Flk-1 (VEGFR-2)Weak InhibitionNot specified nih.gov
AMP-activated protein kinase (AMPK)ActivationNot applicable nih.gov

Modulation of Gene Expression Profiles (e.g., transcriptomics)

This compound (β-HIVS) has been shown to exert significant influence over gene and protein expression profiles across various cellular models, impacting pathways related to cell proliferation, apoptosis, inflammation, and cellular metabolism.

In the context of oncology, research on pancreatic cancer cells demonstrated that treatment with β-HIVS alters the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Specifically, β-HIVS treatment resulted in an increased expression of E-Cadherin and ZO-1 proteins, while concurrently decreasing the expression of N-Cadherin, MMP2, and MMP9. Furthermore, β-HIVS modulates the expression of apoptosis-related proteins, leading to changes in the levels of Bcl-2, BAX, P53, and Caspase-3, which collectively promote programmed cell death in cancer cells frontiersin.org. Studies on endometrial and ovarian cancer cells have also confirmed that β-HIVS can alter the expression of genes associated with cell growth, malignant phenotype, and apoptosis.

The compound's anti-inflammatory properties are linked to its ability to modulate gene expression in chondrocytes. In these cells, β-HIVS down-regulates the expression of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Mechanistically, this is achieved through the activation of the Nrf2/HO-1 axis and subsequent inhibition of the NF-κB pathway. Concurrently, β-HIVS up-regulates the expression of extracellular matrix components such as aggrecan and collagen II, suggesting a role in cartilage protection.

In the realm of metabolic regulation, β-HIVS has been found to inhibit adipogenesis in 3T3-L1 preadipocyte cells. This effect is mediated by the downregulation of key fat-forming enzymes, including acetyl-CoA carboxylase (ACC)1, fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD)1 nih.gov.

The table below summarizes the observed modulation of key genes and proteins by this compound in different cellular models.

Cellular ModelUpregulated Genes/ProteinsDownregulated Genes/ProteinsAssociated Pathway/Process
Pancreatic Cancer CellsE-Cadherin, ZO-1, BAX, p53, Caspase-3N-Cadherin, MMP2, MMP9, Bcl-2EMT, Apoptosis frontiersin.org
ChondrocytesAggrecan, Collagen IINO, PGE2, IL-6, TNF-α, COX-2, iNOSInflammation, Extracellular Matrix Synthesis
3T3-L1 Adipocytes-ACC1, FAS, SCD1Adipogenesis, Lipid Metabolism nih.gov

Influence on Protein-Protein Interactions

A primary mechanism through which this compound exerts its biological effects is by directly influencing protein activity, which in turn affects protein-protein and enzyme-substrate interactions. A significant finding is the compound's role as a potent inhibitor of protein tyrosine kinases (PTKs) nih.gov.

Research has demonstrated that β-HIVS strongly inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) and the oncogenic protein v-Src nih.gov. The inhibition of these kinases disrupts the signaling cascades they control, which are crucial for cell growth, differentiation, and survival. The interaction with v-Src has been characterized as non-competitive with respect to ATP, indicating that β-HIVS does not bind to the ATP-binding site of the kinase. This suggests a direct interaction with the enzyme at a different site, altering its conformation and thereby its ability to bind and phosphorylate its substrates nih.gov. This modulation of enzyme-substrate interaction is a key example of its influence on protein-protein interactions.

The inhibitory concentration (IC50) values highlight the potency of this interaction.

Target Protein KinaseIC50 Value (approx.)
EGFR0.7 µM nih.gov
v-Src1.0 µM nih.gov

By inhibiting these key signaling proteins, β-HIVS effectively disrupts the downstream pathways that are often hyperactivated in various cancer types.

Redox Cycling and Quinone Methide Formation in Biological Systems

The chemical structure of this compound, which features a naphthoquinone core (specifically, a naphthazarin ring), is central to its redox properties. This structure allows the compound to participate in redox cycling, a process that can have dual effects within a biological system.

On one hand, the naphthoquinone moiety enables β-HIVS and related shikonins to act as scavengers of free radicals, thereby exhibiting antioxidant properties. On the other hand, these compounds can undergo enzyme-mediated reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone, producing superoxide radicals and other reactive oxygen species (ROS) in the process. This cycle can repeat, leading to a significant accumulation of ROS and the induction of oxidative stress. Indeed, studies have confirmed that β-HIVS treatment induces ROS production in pancreatic cancer cells, which contributes to its antitumor effects frontiersin.org.

Synergistic and Additive Effects with Other Research Compounds

The potential for this compound to work in concert with other compounds has been investigated in cellular models. A notable study explored the combination of β-HIVS with transplatin (trans-DDP) in human epidermoid carcinoma A431 cells. This research found a strong synergistic inhibitory effect on the growth of these cancer cells.

When used individually at the tested concentrations, both β-HIVS and transplatin had minimal effect on cell viability. However, when combined, they produced a potent anti-growth effect. This synergy is believed to result from the dual inhibition of the Epidermal Growth Factor Receptor (EGFR). Both β-HIVS and transplatin were shown to inhibit the tyrosine kinase activity of EGFR, and their combined application led to a more profound inhibition, explaining the synergistic outcome on cell growth.

Structure Activity Relationship Sar Studies and Rational Design of Beta Hydroxyisovalerylshikonin Derivatives

Impact of Naphthoquinone Core Modifications on Biological Activity

The naphthoquinone scaffold, a defining feature of shikonin (B1681659) and its derivatives, is fundamental to their pharmacological activity. mdpi.com Modifications to this core can profoundly alter the compound's interaction with biological targets.

Substituent Effects on Target Binding Affinity and Specificity

The nature and position of substituents on the naphthoquinone ring are critical determinants of target binding and specificity. Research has shown that the hydroxyl groups on the naphthoquinone scaffold are necessary for its pharmacological effects. mdpi.com The addition of different acyl and alkyl groups to this core can modulate cytotoxicity. For instance, modifications at the second position of the naphthoquinone backbone have been found to yield derivatives that are more cytotoxic to tumor cells compared to non-tumoral cells. nih.gov

In the case of β-hydroxyisovalerylshikonin, the ester side chain plays a significant role in its potent and specific biological activities. Studies have demonstrated that β-hydroxyisovalerylshikonin is a powerful inhibitor of protein tyrosine kinases (PTKs). nih.gov It strongly inhibits the tyrosine kinase activities of the epidermal growth factor receptor (EGFR) and the oncogene product v-Src, with inhibition being much stronger than that of the parent compound, shikonin. nih.gov The IC50 values for β-hydroxyisovalerylshikonin against EGFR and v-Src are approximately 0.7 µM and 1 µM, respectively. nih.gov This highlights the importance of the β-hydroxyisovaleryl group in enhancing the affinity and inhibitory action against these specific kinases.

CompoundTarget EnzymeIC50 Value
β-HydroxyisovalerylshikoninEGFR~0.7 µM
β-Hydroxyisovalerylshikoninv-Src~1 µM
ShikoninEGFRWeaker inhibition than β-HIVS
Shikoninv-SrcWeaker inhibition than β-HIVS

Table 1. Comparison of inhibitory activity of β-hydroxyisovalerylshikonin and Shikonin against protein tyrosine kinases. Data sourced from Hashimoto et al. nih.gov

Role of the Quinone Moiety in Redox-Mediated Activity

The quinone moiety of the naphthoquinone core is a key player in the redox-mediated activities of shikonin derivatives. This structure allows the molecule to participate in redox cycling, a process that generates reactive oxygen species (ROS). frontiersin.org The mechanism involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions, regenerating the parent quinone in the process. frontiersin.orgnih.gov This continuous cycle can lead to a substantial increase in intracellular ROS levels, inducing oxidative stress. frontiersin.org

This ROS production is a significant contributor to the biological effects of these compounds. The resulting oxidative stress can damage cellular components and trigger various signaling pathways, including those leading to apoptosis (programmed cell death), necroptosis, and cell cycle arrest. frontiersin.org The naphthoquinone moiety is considered essential for this radical-scavenging and pro-oxidant activity. thieme-connect.de

Influence of the Isovaleryl Side Chain on Activity, Selectivity, and Cellular Uptake

While the naphthoquinone core is essential for the general activity, the side chain significantly modulates the potency, selectivity, and cellular uptake of shikonin derivatives. mdpi.com

Stereochemistry and Chiral Center Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. ankara.edu.tr This is because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity when interacting with drug molecules. ankara.edu.trnih.gov Shikonin itself is the (R)-enantiomer of a chiral pair, with alkannin (B1664780) being the (S)-enantiomer. nih.gov While these two enantiomers often display similar pharmacological properties, a rarity for chiral drugs, their derivatives can show distinct biological potentials. frontiersin.org

The β-hydroxyisovaleryl side chain contains a chiral center at the carbon atom bearing the hydroxyl group. The specific spatial arrangement of this group can influence how the molecule fits into the binding site of a target protein. This stereospecific interaction can affect not only the binding affinity but also cellular uptake mechanisms, which can be stereoselective. nih.govmalariaworld.org While detailed studies specifically isolating the effects of the stereoisomers of the β-hydroxyisovalerylshikonin side chain are not extensively reported in the provided literature, the principles of stereochemistry suggest that different isomers would likely exhibit variations in biological activity.

Chain Length, Branching, and Functional Group Variations

Modifications to the side chain, including its length, branching, and the presence of different functional groups, are a key strategy in the rational design of shikonin derivatives. Studies have shown that even small variations in the side chain can lead to significant differences in cytotoxicity and biological activity. mdpi.com For example, β,β-dimethylacrylshikonin was identified as the most cytotoxic compound among several derivatives isolated from Onosma paniculata. mdpi.com

The β-hydroxyisovaleryl side chain in β-hydroxyisovalerylshikonin confers a unique activity profile. Its specific length, branched structure, and the presence of a hydroxyl group contribute to its potent inhibition of protein tyrosine kinases, an activity that is significantly greater than that of shikonin itself. nih.gov This suggests that the side chain is crucial for the specific interactions with the kinase binding sites. The inhibitory action of β-hydroxyisovalerylshikonin on v-Src was found to be non-competitive with respect to ATP, indicating that it does not bind to the ATP-binding site of the enzyme, a mechanism that may be influenced by the side chain's structure. nih.gov

Shikonin DerivativeSide Chain (-R)Notable Biological Activity
Shikonin-HBroad anticancer and anti-inflammatory activity mdpi.com
Acetylshikonin (B600194)-COCH₃Antifungal activity lower than shikonin impactfactor.org
β,β-Dimethylacrylshikonin-COC(CH₃)=CH₂Strong cytotoxicity toward several melanoma cell lines mdpi.com
β-Hydroxyisovalerylshikonin-COCH₂C(OH)(CH₃)₂Potent inhibitor of protein tyrosine kinases (EGFR, v-Src) nih.gov

Table 2. Impact of side chain variations on the biological activity of Shikonin derivatives.

Development of Prodrugs and Advanced Delivery Systems for Research Applications

Despite their potent biological activities, the therapeutic application of shikonin and its derivatives can be limited by factors such as poor water solubility and potential side effects. To overcome these challenges, researchers are developing prodrugs and advanced delivery systems. frontiersin.org

Nanosystems composed of intelligent biomaterials are being explored to carry active pharmaceutical ingredients like shikonin. nih.gov These advanced drug delivery nanosystems (aDDnSs) aim to improve the compound's stability, solubility, and delivery to target sites. frontiersin.orgnih.gov

Examples of such systems include:

Liposomal Formulations: Shikonin can be encapsulated within liposomes, which are microscopic vesicles composed of a lipid bilayer. This can enhance the drug's stability and modify its release profile. nih.gov

PEGylated Liposomes: The surface of liposomes can be modified with polyethylene glycol (PEG), a process known as PEGylation. This has been shown to enhance drug stabilization inside the liposomes, creating a more stable carrier. nih.gov

These advanced delivery strategies are crucial for facilitating further in vivo research, allowing the full therapeutic potential of compounds like β-hydroxyisovalerylshikonin to be explored while minimizing potential adverse effects. frontiersin.org

Design of Prodrugs for Improved Pharmacokinetic Profiles in Animal Models

A significant challenge in the development of shikonin derivatives, including beta-hydroxyisovalerylshikonin, is their suboptimal pharmacokinetic properties. Shikonin itself exhibits unfavorable oral bioavailability, which restricts its clinical application nih.gov. Derivatives often face similar challenges, such as poor absorption and wide distribution.

To overcome these limitations, a prodrug strategy is a rational approach. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to mask or alter physicochemical properties of the parent drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, modifying the core scaffold of shikonin and alkannin to create dimethylated diacetyl derivatives resulted in compounds that, while having poor in vitro activity, demonstrated significant tumor-inhibiting effects in vivo without toxicity nih.gov. This suggests that the prodrugs were successfully converted to an active form in vivo and likely possessed an improved pharmacokinetic profile that allowed for effective delivery to the tumor site nih.gov. The design of such prodrugs aims to enhance systemic exposure and ensure that therapeutically relevant concentrations of the active compound, this compound, reach the target tissue.

Table 1: Example Pharmacokinetic Parameters of Acetylshikonin in Rats nih.gov
ParameterValueDescription
t1/2 (Terminal elimination half-life)12.3 ± 1.6 hTime required for the concentration of the drug in the body to be reduced by one-half.
MRT (Mean residence time)10.2 ± 0.7 hThe average time the drug molecules stay in the body.
AUC0-t (Area under the curve)615.4 ± 206.5 ng/mL/hRepresents the total drug exposure over a given time period.

Encapsulation and Nanoparticle Strategies for Enhanced Bioavailability and Targeted Delivery in Research

Beyond the prodrug approach, formulation strategies involving nanotechnology offer a powerful means to overcome the poor bioavailability of lipophilic compounds like this compound nih.govimpactfactor.org. Encapsulating the compound within nanocarriers can protect it from degradation, improve its solubility in aqueous environments, and facilitate its transport across biological membranes, ultimately increasing its concentration in systemic circulation eurekaselect.comnih.govnanoscience.com.

Various nano-drug delivery systems have been explored for shikonin and its derivatives, including liposomes, polymeric micelles, and nanoparticles nih.gov. These systems can enhance the therapeutic efficacy of the encapsulated drug without requiring chemical modification of the active compound itself.

Key Nanoparticle Strategies:

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are frequently used to encapsulate hydrophobic drugs. Shikonin-loaded PLGA nanoparticles have been engineered to limit the compound's cytotoxicity to non-target cells by controlling its delivery.

Targeted Delivery: Nanoparticles can be designed for both passive and active targeting of specific tissues, such as tumors.

Passive Targeting: This relies on the enhanced permeation and retention (EPR) effect, where nanoparticles of a certain size (typically <200 nm) preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.

Active Targeting: This involves functionalizing the surface of the nanoparticle with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. For example, shikonin-loaded nanoparticles have been armed with antibodies to facilitate active interaction with cancer cells, thereby concentrating the therapeutic effect within the tumor microenvironment.

Research has demonstrated that encapsulating poorly bioavailable compounds into nanoparticles can lead to a significant increase in oral bioavailability, in some cases by over nine-fold, compared to the administration of the free drug nih.gov. These strategies hold considerable promise for improving the therapeutic window of this compound in research settings.

Computational Approaches to SAR and Rational Compound Design

Computational chemistry provides powerful tools to accelerate the drug design process, offering insights into structure-activity relationships at a molecular level and guiding the synthesis of more potent and selective derivatives.

Molecular Docking and Molecular Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It allows researchers to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket of a biological target. Molecular dynamics (MD) simulations further refine this by simulating the movements of atoms in the complex over time, providing insights into the stability and dynamics of the ligand-receptor interaction researchgate.netijper.org.

These methods have been applied to study this compound and other shikonin derivatives.

Targeting VEGFR-2: A study employed induced fit docking and MD simulations to investigate the binding of this compound (β-HIVS) to the catalytic kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The simulations revealed that the naphthazarin ring of the shikonin derivatives is vital for strong binding and makes essential interactions with the DFG motif (Asp1046 and Phe1047) of the receptor. This provides a molecular basis for the compound's activity and a framework for designing new analogs with modified side chains to improve binding stability nih.gov.

Targeting SARS-CoV-2 Main Protease (Mpro): In another study, molecular docking and MD simulations were used to screen shikonin derivatives as potential inhibitors of the SARS-CoV-2 main protease. This compound was identified as a promising candidate, with simulations suggesting it interacts with the conserved catalytic residues His41 and Cys145 through multiple bonding interactions. This indicates that the derivative may effectively inhibit the protease's function.

Table 2: Summary of In Silico Interaction Studies with this compound
Biological TargetComputational MethodKey FindingsReference
VEGFR-2 KinaseInduced Fit Docking, MD SimulationNaphthazarin ring is crucial for binding; interacts with DFG motif (Asp1046, Phe1047). nih.gov
SARS-CoV-2 MproMolecular Docking, MD SimulationInteracts with conserved catalytic residues His41 and Cys145. nih.govimpactfactor.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity mdpi.com. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This predictive capability is invaluable for prioritizing which derivatives to synthesize and test, saving time and resources.

A QSAR study was conducted on a series of novel sulfur-containing shikonin oxime derivatives to predict their cytotoxicity against four different cancer cell lines. The study successfully developed models that could accurately predict the compounds' activity nih.gov. The key findings were:

Important Descriptors: The models revealed that the cytotoxic activity was strongly influenced by specific molecular descriptors, including the compounds' lipophilicity, surface area, and volume.

Predictive Power: The resulting QSAR models demonstrated good predictive accuracy, enabling researchers to understand how structural modifications impact cytotoxicity.

Such studies provide crucial insights into the SAR of the shikonin scaffold and guide the design of new derivatives, including those of this compound, with potentially optimized activity profiles nih.gov.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another key computational strategy in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target mdpi.com.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large virtual libraries of chemical compounds—a process known as virtual screening nih.gov. This allows for the identification of novel molecular scaffolds that fit the pharmacophore and are therefore likely to bind to the target of interest.

The workflow for discovering novel ligands based on this compound would typically involve:

Model Generation: A pharmacophore model can be generated either based on the structure of the ligand itself (ligand-based) or, more powerfully, based on its known interactions within the receptor's binding site (structure-based), as identified through molecular docking studies nih.gov.

Database Screening: The validated pharmacophore model is then used to screen large compound databases, such as the ZINC database, to retrieve "hits" that match the required 3D arrangement of chemical features nih.gov.

Hit Filtering and Optimization: The retrieved hits are further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking and MD simulations to refine the list of promising candidates for chemical synthesis and biological evaluation mdpi.com. This approach provides a systematic and efficient pathway to discover novel ligands inspired by the structural and interactive properties of this compound.

Advanced Analytical Methodologies for Beta Hydroxyisovalerylshikonin in Research Studies

Chromatographic Techniques for Quantitative Analysis in Complex Matrices

Chromatography is a fundamental technique for the separation, identification, and quantification of β-hydroxyisovalerylshikonin and its related derivatives. nih.goveurekaselect.com The choice of chromatographic method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the desired speed of analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., UV-Vis, Diode Array, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantitative analysis of shikonin (B1681659) derivatives. eurekaselect.com When analyzing β-hydroxyisovalerylshikonin, reversed-phase HPLC is typically employed, utilizing a C18 column to separate the lipophilic compound from more polar matrix components. The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, like potassium dihydrogen phosphate, adjusted to an acidic pH. unirioja.es

Detection is a critical aspect of HPLC analysis.

UV-Vis and Diode Array Detectors (DAD): Due to its chromophore structure, β-hydroxyisovalerylshikonin can be readily detected by UV-Vis detectors. A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. researchgate.net The wavelength for maximum absorbance for related compounds is often selected for sensitive quantification. unirioja.es

Electrochemical Detectors: For enhanced selectivity and sensitivity, particularly in complex matrices where baseline interference is a concern, electrochemical detectors can be utilized. These detectors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface.

The table below illustrates typical parameters for an HPLC-DAD method used for the analysis of shikonin derivatives.

ParameterValueReference
Column C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) unirioja.es
Flow Rate 1.0 mL/min unirioja.esnih.gov
Injection Volume 20 µL unirioja.es
Detection Diode Array Detector (DAD) at 270 nm unirioja.es
Column Temperature 30 °C mdpi.com

Ultra-High Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. mdpi.com By using columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, which allows for much faster separation times without compromising chromatographic efficiency. nih.gov A typical analysis that might take 5 minutes or more on an HPLC system can often be completed in under 2 minutes with UPLC. nih.govnih.gov This high-throughput capability is particularly advantageous in research studies involving large numbers of samples, such as in pharmacokinetic or metabolic screening. The increased peak resolution also aids in separating β-hydroxyisovalerylshikonin from closely related isomers or impurities. mdpi.com

Chiral Chromatography for Enantiomeric Separation and Purity Assessment of Synthesized Forms

β-Hydroxyisovalerylshikonin belongs to the shikonin class of compounds, which exist as a chiral pair with their enantiomers, the alkannins. nih.govnih.gov Shikonin is the (R)-enantiomer, while alkannin (B1664780) is the (S)-enantiomer. nih.gov Since enantiomers can exhibit different pharmacological activities, it is crucial to have analytical methods capable of separating and quantifying them, especially when dealing with synthesized forms of the compound. nih.gov Chiral HPLC is the technique of choice for this purpose. eurekaselect.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. This is essential for evaluating the enantiomeric purity of starting materials and final products in pharmaceutical development and for controlling the stability of the individual enantiomers. nih.gov

Mass Spectrometry (MS)-Based Methodologies for Research

Mass spectrometry has become an indispensable tool in modern bioanalysis due to its exceptional sensitivity and selectivity. bioanalysis-zone.com When coupled with liquid chromatography, it provides a powerful platform for the detailed investigation of β-hydroxyisovalerylshikonin in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification in Biological Samples (e.g., plasma, tissues, cell lysates)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma, tissues, and cell lysates. nih.govnih.gov The method combines the separation power of LC (often UPLC for speed) with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. researchgate.net

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of β-hydroxyisovalerylshikonin), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix and leading to very low limits of quantification (LOQ). researchgate.net Sample preparation often involves a straightforward protein precipitation step followed by centrifugation before injection into the LC-MS/MS system. nih.gov

The table below shows representative validation parameters for a hypothetical LC-MS/MS assay for β-hydroxyisovalerylshikonin in human plasma.

Validation ParameterResultReference
Linearity Range 2–3000 ng/mL (r > 0.99) researchgate.net
Lower Limit of Quantification (LLOQ) 2 ng/mL researchgate.net
Intra-day Precision (%RSD) ≤ 5% nih.gov
Inter-day Precision (%RSD) ≤ 5% nih.gov
Accuracy (% Recovery) 95.0% – 106.0% nih.gov
Matrix Effect 95.7% – 105.2% nih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification of Biotransformation Products in Research Models

In a typical metabolite profiling study, a biological sample (e.g., plasma, urine, or cell lysate) from a research model exposed to β-hydroxyisovalerylshikonin is analyzed by LC-HRMS. The resulting data is then compared to a control sample to identify new peaks corresponding to potential metabolites. By measuring the accurate mass of these new peaks, researchers can deduce the chemical modifications that have occurred (e.g., hydroxylation, glucuronidation, sulfation). Further structural confirmation can be obtained by analyzing the fragmentation patterns (MS/MS spectra) of these metabolite ions. pharmaron.comyoutube.com

The table below lists potential biotransformation products of β-hydroxyisovalerylshikonin that could be identified using LC-HRMS.

Biotransformation ReactionMass Change (Da)Potential Metabolite
Parent Compound -β-Hydroxyisovalerylshikonin
Hydroxylation +15.9949Hydroxy-β-hydroxyisovalerylshikonin
Glucuronidation +176.0321β-Hydroxyisovalerylshikonin glucuronide
Sulfation +79.9568β-Hydroxyisovalerylshikonin sulfate
Demethylation -14.0157Demethyl-β-hydroxyisovalerylshikonin
Oxidation +15.9949Oxo-β-hydroxyisovalerylshikonin

Imaging Mass Spectrometry for Spatial Distribution Analysis in Biological Tissues

Imaging Mass Spectrometry (IMS) has become a powerful tool for visualizing the spatial distribution of molecules directly in biological tissue sections without the need for labeling. purdue.edu This technique provides both chemical and spatial information, bridging the gap between molecular analysis and classical histology. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS can be applied to map the distribution of drugs and their metabolites within tissues, offering critical insights into pharmacokinetics and tissue-specific accumulation. nih.gov

For a lipophilic compound like beta-hydroxyisovalerylshikonin, IMS can elucidate its localization in specific cellular or anatomical regions. The process involves mounting a thin tissue section onto a conductive slide, coating it with a matrix that facilitates ionization, and then systematically scanning the tissue with a laser. At each point, the laser desorbs and ionizes molecules, which are then analyzed by a mass spectrometer to generate a mass spectrum. By compiling the spectra from all points, a 2D ion-density map is created for specific molecules, revealing their distribution. This approach allows for the simultaneous mapping of the parent compound and its metabolites, providing a comprehensive picture of its fate within the tissue. nih.gov The high mass resolution of instruments like MALDI-FTICR (Fourier Transform Ion Cyclotron Resonance) is particularly advantageous for distinguishing between molecules with very similar masses. nih.gov

Table 1: Key Mass Spectrometry Imaging Techniques and Their Applications

Technique Principle Spatial Resolution Key Advantages for Shikonin Analysis
MALDI-IMS A laser desorbs and ionizes analytes from a tissue section coated with an energy-absorbing matrix. 5-50 µm High sensitivity; suitable for a wide range of molecules, including lipids and small molecule drugs; allows simultaneous mapping of parent drug and metabolites. nih.gov
DESI-IMS A charged solvent spray desorbs and ionizes analytes from a sample surface under ambient conditions. 50-200 µm Requires minimal sample preparation; operates under ambient conditions, preserving the native state of the tissue.

| SIMS | A primary ion beam bombards the sample surface, causing the ejection and ionization of secondary ions. | <1 µm | Very high spatial resolution, allowing for subcellular imaging; provides elemental and molecular information. |

This table is generated based on principles of mass spectrometry imaging techniques.

Spectroscopic Methods for Mechanistic Elucidation and Concentration Monitoring

Spectroscopic techniques are indispensable for both quantitative analysis and the study of the molecular interactions of this compound.

UV-Vis Spectroscopy for Concentration Determination in In Vitro Assays and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions. amhsr.org Shikonin and its derivatives, including this compound, are colored naphthoquinone pigments, making them ideal candidates for this technique. researchgate.net The concentration of a shikonin derivative in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. youtube.com

This method is frequently used for determining the total content of shikonin derivatives in extracts or for monitoring their concentration in various in vitro assays. researchgate.net Studies have shown that shikonin derivatives exhibit characteristic absorption maxima in the visible range, typically between 520 nm and 562 nm. researchgate.netresearchgate.net For instance, a quantitative study of shikonin derivatives isolated from Onosma nigricaule roots identified three maxima at 493 nm, 523 nm, and 562 nm. researchgate.net

Table 2: UV-Vis Absorption Maxima for Shikonin Derivatives

Compound Solvent Absorption Maxima (λmax) Reference
Shikonin Methanol 558, 542, 520, 488, 276, 220 nm researchgate.net
Mixed Shikonin Derivatives (Deoxyshikonin, β,β-dimethylacrylshikonin, Acetylshikonin) Not specified 493, 523, 562 nm researchgate.net

Fluorescence Spectroscopy for Binding Studies and Cellular Uptake Investigations

Shikonin and its derivatives possess intrinsic fluorescence (autofluorescence), a property that is highly advantageous for various research applications. nih.govresearchgate.netnih.gov This self-fluorescence allows for the tracking and visualization of these molecules in biological systems without the need for external fluorescent labels, which could alter their behavior. researchgate.net

Fluorescence spectroscopy can be employed to study the binding interactions of this compound with biological macromolecules, such as proteins. Changes in the fluorescence intensity or emission wavelength upon binding can provide information about binding affinity and conformational changes. Furthermore, the autofluorescence is particularly useful for cellular uptake studies. Using fluorescence microscopy or flow cytometry, researchers can directly visualize the internalization of shikonin-containing liposomes or the compound itself into cells. nih.govresearchgate.netnih.gov One study measured the fluorescence spectrum of shikonin and determined its maximum emission at 590 nm, which was detectable by confocal microscopy. frontiersin.org This property has been used to observe the localization of shikonin derivatives on the membranes of human umbilical vein endothelial cells (HUVECs). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of New Derivatives and Metabolic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.gov It is essential for identifying new, naturally occurring shikonin derivatives and for characterizing synthetic analogues. Both one-dimensional (1D) techniques, such as ¹H and ¹³C NMR, and two-dimensional (2D) techniques are applied to determine the precise chemical structure of these molecules. researchgate.net

NMR is also a powerful tool for studying metabolic pathways. By using isotopically labeled precursors, researchers can trace the biosynthetic pathway of shikonin. nih.govresearchgate.net Analysis of shikonin-related compounds in biological systems via NMR can help identify metabolites, providing insight into how the compound is processed in vivo. For instance, downregulation of a key enzyme in the shikonin biosynthetic pathway, LeGPPS, was shown to reduce shikonin production, a finding that helps to map the metabolic network. nih.govresearchgate.net

Bioanalytical Methods for Concentration Monitoring in Preclinical Systems

Reliable bioanalytical methods are crucial for preclinical studies to accurately quantify drug and metabolite concentrations in biological fluids and tissues. wuxiapptec.comnih.gov The development of these methods involves robust sample preparation and sensitive detection. nih.gov

Sample Preparation Techniques for Diverse Biological Matrices (e.g., protein precipitation, liquid-liquid extraction)

The goal of sample preparation in bioanalysis is to remove interfering substances from the biological matrix (e.g., plasma, serum, urine) and to concentrate the analyte of interest before analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Protein Precipitation (PP): This is one of the simplest methods for removing proteins from plasma or serum samples. mdpi.comresearchgate.net It typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample in a specific ratio (e.g., 3:1 solvent to sample). The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte, is then collected for analysis. While fast and straightforward, this method can sometimes lead to insufficient cleanup and matrix effects. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a more selective sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. researchgate.net For a lipophilic compound like this compound, an organic solvent such as ethyl acetate (B1210297), hexane (B92381), or dichloromethane (B109758) would be used to extract it from the aqueous biological matrix. nih.gov After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. LLE generally provides a cleaner extract than protein precipitation. researchgate.net

Table 3: Comparison of Common Sample Preparation Techniques for Bioanalysis

Technique Principle Common Reagents Advantages Disadvantages
Protein Precipitation (PP) Protein denaturation and removal by adding a precipitating agent. Acetonitrile, Methanol, Trichloroacetic Acid Fast, simple, and requires minimal method development. researchgate.net Provides less clean extracts; potential for ion suppression/enhancement (matrix effects). mdpi.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility. Ethyl Acetate, Hexane, Dichloromethane, Methyl tert-butyl ether Yields a cleaner sample than PP; can concentrate the analyte. researchgate.net More labor-intensive and time-consuming; requires larger volumes of organic solvents. researchgate.net

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | Silica-based, polymer-based, or mixed-mode cartridges | Provides the cleanest samples; high analyte recovery and concentration; can be automated. | More expensive and requires more extensive method development. researchgate.net |

Validation of Bioanalytical Methods for Reproducibility and Accuracy in Research Studies

The core components of bioanalytical method validation include:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify this compound from other endogenous components in the biological matrix or from other metabolites. neu.edu.tr This is typically assessed by analyzing multiple blank matrix samples to check for interfering peaks at the retention time of the analyte.

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements upon repeated analysis. neu.edu.tr These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples. Both intra-day and inter-day accuracy and precision are assessed.

Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of this compound over a specified range. neu.edu.tr A calibration curve is generated using a series of standards, and its linearity is typically evaluated using a regression model.

Recovery: This parameter measures the efficiency of the extraction process used to isolate this compound from the biological sample. While 100% recovery is not mandatory, it should be consistent and reproducible across the concentration range. semanticscholar.org

Stability: The stability of this compound must be evaluated under various conditions that samples may encounter during analysis. This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at low temperatures. miamioh.edu

Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria This table represents standard criteria for method validation; a specific validated method for this compound has not been detailed in the surveyed literature.

Validation ParameterDescriptionCommon Acceptance Criteria
AccuracyCloseness of measured value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ).
PrecisionDegree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).
LinearityProportionality of instrument response to analyte concentration.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ)The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response; accuracy within ±20% and precision ≤20%. neu.edu.tr
RecoveryThe extraction efficiency of the analytical method.Consistent, precise, and reproducible.
StabilityChemical stability of the analyte in a given matrix under specific conditions.Concentration deviation within ±15% of the baseline value.

Application in Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Once a bioanalytical method is validated, it can be applied to determine the concentration of this compound in samples from animal studies, which are essential for characterizing its pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies describe the journey of a drug through the body, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). uni.lu By analyzing blood samples collected at various time points after administration, researchers can determine key PK parameters. While a complete pharmacokinetic profile for this compound from a dedicated animal study is not detailed in the available literature, such a study would aim to quantify parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). This information is critical for understanding its bioavailability and how it is processed and cleared by the body. uni.lu

Pharmacodynamic (PD) Studies

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. uni.lu For this compound, in vivo animal models have been instrumental in demonstrating its therapeutic potential, particularly in oncology and inflammation.

Anti-Cancer Effects: In a xenograft mouse model using human pancreatic cancer cells (PANC-1), administration of this compound was shown to significantly inhibit tumor growth. nih.gov The study observed that increasing doses of the compound correlated with a reduced tumor growth rate and an increase in apoptotic cells within the tumor tissue, as confirmed by TUNEL assay. nih.gov The underlying mechanism for these anti-cancer effects was linked to the suppression of the PI3K/AKT signaling pathway. nih.gov

Anti-Inflammatory and Chondroprotective Effects: The therapeutic effects of this compound have also been evaluated in a mouse model of osteoarthritis. mdpi.com Research indicated that the compound could protect against cartilage destruction. mdpi.com Mechanistically, it was found to exert anti-inflammatory effects by down-regulating inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.com These effects are reportedly mediated through the inhibition of the NF-κB pathway via the activation of the Nrf2/HO-1 axis. mdpi.com

Table 2: Summary of In Vivo Pharmacodynamic Research Findings for this compound

Therapeutic AreaAnimal ModelKey Pharmacodynamic EffectsProposed Mechanism of Action
OncologyPancreatic cancer xenograft mouse modelInhibited tumor growth rate; induced apoptosis in tumor cells. nih.govSuppression of the PI3K/AKT signaling pathway. nih.gov
Inflammation / OsteoarthritisMouse model of osteoarthritisRetarded osteoarthritis progression; reduced expression of inflammatory mediators (NO, PGE2, IL-6, TNF-α); inhibited degradation of extracellular matrix. mdpi.comInhibition of the NF-κB pathway through activation of the Nrf2/HO-1 signaling axis. mdpi.com

Research Gaps and Future Directions in Beta Hydroxyisovalerylshikonin Studies

Unexplored Biological Activities and Novel Disease Models for Preclinical Investigation

The known biological activities of beta-hydroxyisovalerylshikonin, primarily its anti-inflammatory, antioxidant, and anti-cancer effects, represent only the tip of the iceberg. nih.govmdpi.com Its established mechanisms, such as the inhibition of protein tyrosine kinases and modulation of inflammatory pathways, suggest a broader therapeutic potential that warrants investigation in other disease contexts. researchgate.netnih.gov

Future research should focus on exploring its efficacy in:

Neurodegenerative Diseases: Given its anti-inflammatory and antioxidant properties, investigating its effects in models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis could yield significant findings.

Metabolic Disorders: The role of inflammation and oxidative stress in conditions like diabetes and non-alcoholic steatohepatitis (NASH) makes this compound a candidate for preclinical studies in these areas.

Autoimmune Diseases: Its immunomodulatory effects could be harnessed for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Antiviral and Antimicrobial Activities: Many naphthoquinones exhibit antimicrobial properties. A systematic screening of this compound against a panel of pathogenic bacteria, fungi, and viruses is a logical next step.

The development and use of advanced preclinical models, including patient-derived organoids, humanized mouse models, and specific genetic knockout animals, will be crucial for validating these new potential applications and understanding the compound's effects in a more physiologically relevant context.

Deeper Elucidation of Specific Molecular Mechanisms and Potential Off-Target Interactions in Research

Current knowledge of this compound's mechanism of action centers on its role as an ATP-non-competitive inhibitor of protein tyrosine kinases (PTKs), including Epidermal Growth Factor Receptor (EGFR) and v-Src. researchgate.netnih.gov It has also been shown to inhibit the NF-κB pathway by activating the Nrf2/HO-1 axis, contributing to its anti-inflammatory effects. nih.gov However, a comprehensive understanding of its molecular interactions is still lacking.

Key research gaps include:

Target Deconvolution: Identifying the full spectrum of protein kinases and other enzymes that this compound interacts with is essential. Unbiased chemical proteomics approaches could reveal novel, high-affinity targets.

Upstream and Downstream Signaling: While its effect on pathways like Nrf2 is known, the precise upstream sensors and downstream effectors that mediate its activity are not fully characterized. nih.gov

Off-Target Effects: As with many natural products, the potential for off-target interactions is a significant concern. Distinguishing between on-target and off-target effects is critical for interpreting experimental results and validating its use as a specific research tool. A thorough investigation using kinome-wide screening and cellular thermal shift assays (CETSA) would provide a clearer picture of its selectivity.

Structural Biology: Elucidating the crystal structure of this compound in complex with its primary targets would provide invaluable insights into its binding mode and facilitate the rational design of more potent and selective analogs.

Optimization of Biosynthetic Pathways and Sustainable Production Methods for Research-Grade Material

The limited availability of pure this compound from natural sources poses a significant bottleneck for extensive research. Shikonin (B1681659) and its derivatives are biosynthesized from two main precursors: p-hydroxybenzoic acid (PHB) from the phenylpropanoid pathway and geranyl pyrophosphate (GPP) from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. frontiersin.orgresearchgate.netresearchgate.net The final steps involve a series of enzymatic reactions, including geranylation and cyclization, that are not yet fully elucidated. nih.govfrontiersin.org

Future research should prioritize:

Pathway Elucidation: Identifying and characterizing the specific enzymes, such as acyltransferases, responsible for the final conversion to this compound is a critical step.

Metabolic Engineering: Once the biosynthetic genes are identified, they can be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would enable the development of scalable and sustainable fermentation-based production platforms, decoupling supply from the slow-growing plant source.

Plant Cell Culture Optimization: Improving the yield of shikonin derivatives in plant cell cultures of Lithospermum erythrorhizon through media optimization, elicitation, and genetic engineering of regulatory factors remains a viable strategy. frontiersin.org

Chemical Synthesis: While total synthesis of shikonin derivatives is complex, developing efficient semi-synthetic routes starting from more abundant precursors could provide an alternative source of research-grade material.

Development of Novel Analogs with Enhanced Specificity and Potency for Use as Research Tools

The natural scaffold of this compound provides an excellent starting point for medicinal chemistry efforts. The synthesis of novel analogs could lead to research tools with improved pharmacological properties. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the side-chain hydroxyl group can significantly impact cytotoxicity and selectivity. nih.gov

Key opportunities for development include:

Potency and Selectivity: Designing analogs that target a specific protein kinase or biological pathway with higher affinity and selectivity. This would create more precise chemical probes to dissect cellular signaling.

Improved Physicochemical Properties: Modifying the structure to enhance aqueous solubility, cell permeability, and metabolic stability would improve its utility in a wider range of biological assays and in vivo studies.

Functionalized Analogs: Synthesizing analogs that incorporate functional groups for "click" chemistry or biotinylation would enable their use in affinity purification and target identification studies.

A systematic approach to analog synthesis and screening will be crucial for developing next-generation research tools based on the this compound scaffold.

Exploration of this compound as a Chemical Probe for Biological Systems

A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov For this compound to be considered a reliable chemical probe, it must meet several criteria, including demonstrated potency, selectivity, and a well-understood mechanism of action.

While it shows promise, particularly as a PTK inhibitor, further validation is required. researchgate.netnih.gov Future work should focus on:

Comprehensive Selectivity Profiling: Testing the compound against large panels of kinases and other potential targets to rigorously define its selectivity window.

Cellular Target Engagement: Demonstrating that this compound binds to its intended target(s) in living cells at concentrations that produce a downstream phenotypic effect.

Development of a Negative Control: Identifying or synthesizing a structurally similar but biologically inactive analog is crucial for confirming that the observed biological effects are due to on-target activity.

Validating this compound as a chemical probe would significantly enhance its value to the research community, providing a tool to investigate the roles of its specific targets in health and disease. researchgate.netnih.gov

Integration of Omics Technologies (e.g., proteomics, metabolomics, epigenomics) for Comprehensive Mechanistic Understanding

To move beyond a single-target, linear-pathway understanding of this compound's effects, the integration of "omics" technologies is essential. oup.commdpi.com These systems-level approaches can provide an unbiased, global view of the cellular perturbations induced by the compound.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation) following treatment, revealing the signaling pathways that are most significantly affected. mdpi.comnih.gov

Metabolomics: By profiling changes in small molecule metabolites, metabolomics can shed light on how this compound impacts cellular metabolism, which is often dysregulated in diseases like cancer. mdpi.comcgiar.org

Transcriptomics (RNA-seq): Genome-wide analysis of gene expression can identify the transcriptional programs regulated by the compound, offering clues to its mechanism of action and potential biomarkers of response. nih.gov

Epigenomics: Investigating changes in DNA methylation and histone modifications could reveal if this compound has epigenetic regulatory functions, a mechanism increasingly recognized for natural products. nih.gov

Integrating data from these different omics layers will provide a comprehensive, systems-level understanding of the compound's mechanism of action, potentially uncovering novel targets and pathways. cgiar.orgcgiar.org

Table 1: Summary of Known and Potential Research Areas for this compound

Category Known Information Future Research Directions
Biological Activities Anti-cancer, Anti-inflammatory, Antioxidant nih.govnih.gov Neuroprotection, Metabolic Regulation, Antiviral, Antimicrobial, Autoimmunity
Molecular Mechanisms ATP-non-competitive PTK inhibitor (EGFR, v-Src), Nrf2/HO-1 activator, NF-κB inhibitor nih.govnih.gov Target deconvolution, Kinome-wide selectivity profiling, Elucidation of upstream/downstream signaling, Structural biology of target-ligand interactions
Production Extraction from Lithospermum erythrorhizon root Biosynthetic pathway elucidation, Metabolic engineering in microbial hosts, Optimization of plant cell culture, Semi-synthesis development
Chemical Development Initial analog synthesis and SAR studies completed nih.gov Design of analogs with enhanced potency and selectivity, Improved physicochemical properties, Development of functionalized probes for target ID
Research Tools Potential as a PTK inhibitor researchgate.net Validation as a selective chemical probe, Development of a matched inactive analog
Systems Biology Limited to single-pathway studies Integration of proteomics, metabolomics, and transcriptomics for a holistic view of cellular response

Challenges and Opportunities for Advancing this compound Research to Novel Investigative Applications

The advancement of this compound from a promising natural product to a widely used research tool faces several challenges. These include its limited supply, an incomplete understanding of its molecular targets and mechanism of action, and the potential for confounding off-target effects.

However, these challenges present significant research opportunities. Overcoming the supply issue through synthetic biology or metabolic engineering would democratize access to the compound for researchers worldwide. A deep and comprehensive elucidation of its mechanism of action using cutting-edge omics and chemical biology approaches would not only clarify its function but could also uncover novel biological insights. The development of highly selective analogs could yield invaluable chemical probes for dissecting complex signaling networks. Ultimately, tackling these challenges will unlock the full potential of this compound as a powerful tool for biological discovery and the development of novel investigative applications.

Q & A

Q. What are the primary mechanisms of action for β-HIVS in cancer cell lines, and how can these be experimentally validated?

β-HIVS acts via two key pathways: (1) non-competitive ATP inhibition of protein tyrosine kinases (PTKs) like EGFR (IC50 = 0.7 μM) and v-Src (IC50 = 1 μM), and (2) AMPK activation leading to SREBP-1c downregulation, which suppresses lipogenesis and tumor growth . To validate these mechanisms:

  • Kinase inhibition assays : Use purified EGFR/v-Src enzymes with ATP-analog substrates to measure activity changes.
  • AMPK pathway analysis : Perform Western blotting for phosphorylated AMPK and downstream targets (e.g., ACC) in 3T3-L1 or HCT116 cells treated with β-HIVS .
  • Apoptosis assays : Quantify caspase-3/7 activation or Annexin V staining in MDA-MB-231 cells to confirm cytotoxicity .

Q. What standardized methodologies exist for quantifying β-HIVS in plant extracts or biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 520 nm) is the gold standard for quantifying β-HIVS in Lithospermum erythrorhizon extracts . Key parameters:

  • Column : C18 reverse-phase (e.g., 5 μm, 250 × 4.6 mm).
  • Mobile phase : Gradient of methanol and 0.1% acetic acid.
  • Validation : Include spike-recovery tests (≥90% recovery) and inter-day precision (RSD < 5%) .

Q. How should researchers select in vitro models to study β-HIVS’s anti-tumor effects?

Prioritize cell lines with documented sensitivity:

  • Colorectal cancer : HCT116 (IC50 = 30.9 μg/mL) .
  • Breast cancer : MDA-MB-231 (high cytotoxicity) .
  • Lung cancer : NCI-H522 and DMS114 (efficient apoptosis induction) .
    Experimental design should include dose-response curves (0–50 μM) and controls for AMPK/PTK pathway activity .

Advanced Research Questions

Q. How can contradictory data on β-HIVS’s dual inhibition of PTKs and AMPK activation be resolved?

Conflicting results may arise from cell-type-specific signaling crosstalk. To clarify:

  • Kinase profiling : Use multiplex kinase assays (e.g., PamStation) to compare β-HIVS’s direct inhibition of PTKs versus AMPK-mediated downstream effects .
  • Knockdown studies : Silence AMPK in HCT116 cells using siRNA; if apoptosis persists, PTK inhibition is the dominant mechanism .
  • Time-course experiments : Measure AMPK activation (phosphorylation at Thr172) and PTK activity at 0–24 hours post-treatment .

Q. What strategies enhance β-HIVS’s in vivo efficacy while minimizing toxicity?

  • Drug delivery optimization : Use liposomal encapsulation to improve bioavailability, as seen in Lithospermum extract studies .
  • Combination therapy : Pair β-HIVS with BCL2 inhibitors (e.g., Obatoclax), which synergistically reduce BCL2 secretion and DLCBL cell viability .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in murine models using LC-MS/MS .

Q. How can researchers optimize β-HIVS’s selectivity for cancer cells over normal cells?

  • Transcriptomic screening : Compare gene expression profiles (e.g., RNA-seq) of β-HIVS-treated cancer vs. normal cells to identify targetable pathways.
  • Co-culture models : Test β-HIVS in 3D co-cultures of tumor spheroids and fibroblasts to mimic the tumor microenvironment .
  • Differential AMPK activation : Exploit higher AMPK activity in cancer cells (due to metabolic stress) using AMPK-dependent prodrug designs .

Q. What experimental approaches address β-HIVS’s limited solubility and stability in aqueous solutions?

  • Solubility enhancement : Use DMSO as a co-solvent (10 mg/mL solubility) and stabilize with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can β-HIVS’s anti-lipogenic effects be leveraged in metabolic disorder research?

  • Adipocyte differentiation models : Treat 3T3-L1 preadipocytes with β-HIVS during differentiation (days 0–10) and quantify lipid accumulation via Oil Red O staining .
  • Transcriptomic analysis : Use qRT-PCR to measure downregulation of lipogenic enzymes (e.g., FASN, SCD1) under AMPK activation .

Q. What methodologies validate β-HIVS’s antibacterial activity against multidrug-resistant strains?

  • MIC/MBC assays : Test β-HIVS against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa .

Methodological Considerations

Q. How should researchers design studies to evaluate β-HIVS in combination therapies?

  • Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) for β-HIVS and co-drugs (e.g., EGFR inhibitors) .
  • Mechanistic overlap : Avoid combining β-HIVS with AMPK activators (e.g., metformin) to prevent pathway saturation .

Q. What computational tools predict β-HIVS’s binding affinity for novel kinase targets?

  • Molecular docking : Use AutoDock Vina to simulate β-HIVS binding to kinase domains (e.g., EGFR’s ATP-binding pocket) .
  • MD simulations : Validate binding stability (e.g., RMSD < 2 Å over 100 ns) using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Hydroxyisovalerylshikonin
Reactant of Route 2
Reactant of Route 2
beta-Hydroxyisovalerylshikonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.